(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one
Overview
Description
“(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one” is a chemical compound with the CAS Number: 1432793-65-1 and a linear formula of C10H11NO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO/c1-8-3-5-10(11-7-8)6-4-9(2)12/h3-7H,1-2H3/b6-4+ .Physical and Chemical Properties Analysis
This compound has a molecular weight of 161.2 . It is stored in a dry, room temperature environment .Scientific Research Applications
Structural Analysis and Antioxidant Activity
- A study by (Yılmaz et al., 2020) focused on a novel phthalide derivative, which includes structural analysis using X-ray diffraction and theoretical calculations. The compound displayed antioxidant activities, evaluated through various assays.
Synthesis of [1,8]Naphthyridines
- (Abbiati et al., 2002) described the efficient synthesis of 2,4-substituted [1,8]naphthyridines, leveraging compounds related to (E)-4-(5-methylpyridin-2-yl)but-3-en-2-one in palladium-catalyzed reactions.
Photoactive Complex Synthesis
- Research by (Gobetto et al., 2006) involved synthesizing photoactive complexes containing 2-(4-methylpyridin-2-yl)benzo[d]-X-azole, demonstrating significant electrochemical properties and potential applications in photophysics.
Schiff Base Synthesis
- The work of (Linsha, 2015) explored the synthesis of Schiff bases, including one derived from 2-amino-3-methylpyridine, providing insight into its structural characterization.
FLAP Inhibition Studies
- (Stock et al., 2011) investigated a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, utilizing compounds related to this compound, which has applications in treating inflammation-related conditions.
Palladium-Catalyzed Imine Hydrolysis
- A study by (Ahmad et al., 2019) demonstrated the use of 4-methylpyridin-2-amine in palladium-catalyzed imine hydrolysis, providing insight into mechanistic aspects of such reactions.
Platinum and Palladium Complexes
- Research by (Ma et al., 2005) focused on synthesizing and studying the reactivity of platinum(II) and palladium(II) complexes with 6-(methylpyridin-2-yl)acetate, revealing insights into their potential bioactivity.
Decarbonylation Studies
- A study by (Percino et al., 2007) investigated the decarbonylation of α-diketones, including derivatives of 6-methylpyridin-2-yl, to understand their mass fragmentation behavior.
Suzuki Cross-Coupling Reactions
- (Ahmad et al., 2017) described the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, utilizing compounds related to this compound.
cis/trans-Isomers Determination
- Research by (Yan-fang, 2007) focused on determining cis/trans-isomers and complete ~1H and ~(13)C assignments of aryl substituent 1,4-dicarbonyl derivatives.
Safety and Hazards
Properties
IUPAC Name |
4-(5-methylpyridin-2-yl)but-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-3-5-10(11-7-8)6-4-9(2)12/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWPKZKKSLTHPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273560 | |
Record name | 3-Buten-2-one, 4-(5-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432793-65-1 | |
Record name | 3-Buten-2-one, 4-(5-methyl-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432793-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Buten-2-one, 4-(5-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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